

Advanced Crystallization Protocols for 4-(Aminomethyl)hexan-3-ol Salts

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Compound of Interest

Compound Name: 4-(Aminomethyl)hexan-3-ol

Cat. No.: B12105022

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Executive Summary

4-(Aminomethyl)hexan-3-ol (CAS 1472749-39-5) presents specific challenges in isolation due to its nature as a

-amino alcohol with two chiral centers. Often isolated as a viscous oil or a low-melting solid, this intermediate requires robust salt formation to ensure chemical stability, handleability, and enantiomeric purity.

This guide details the Salt Selection Strategy and Crystallization Protocols specifically engineered for the **4-(Aminomethyl)hexan-3-ol** scaffold. It moves beyond generic advice to address the specific conformational flexibility and hydrogen-bonding potential of the 1,3-amino-alcohol motif.

Key Challenges Addressed

- "Oiling Out": The tendency of amino alcohol salts to phase-separate as oils rather than crystals.
- Hygroscopicity: Managing moisture uptake in HCl salts.

- Chiral Resolution: Leveraging diastereomeric salt formation for enantiomeric enrichment.

Chemical Context & Salt Selection Strategy

Molecular Analysis

The molecule contains a primary amine (basic center) and a secondary hydroxyl group.

- pKa (Amine): Estimated ~9.5 – 10.5.
- H-Bonding: The 1,3-relationship allows for intramolecular H-bonding, which can inhibit intermolecular lattice formation.
- Stereochemistry: Two chiral centers () result in four potential stereoisomers. Crystallization is the primary method for diastereomeric purification.

Counter-Ion Selection Matrix

For this substrate, we prioritize counter-ions that disrupt intramolecular H-bonds and bridge multiple molecules.

Counter-Ion	Salt Type	Crystallinity Potential	Primary Utility
Hydrochloric Acid	Hydrochloride	Moderate (High Risk of Hygroscopicity)	Bulk isolation; Solubility.
Oxalic Acid	Oxalate	High	Purification; Rejection of impurities.
L-Tartaric Acid	Tartrate	High	Chiral Resolution; Diastereomer separation.
Fumaric Acid	Fumarate	Moderate-High	Non-hygroscopic alternative to HCl.
p-Toluenesulfonic Acid	Tosylate	High	Lipophilic salts; Good for organic solubility.

Experimental Protocols

Protocol A: Robust HCl Salt Formation (Anti-Solvent Method)

Best for: Bulk isolation of the racemic or enantiopure material from crude reaction mixtures.

Rationale: Direct reaction with aqueous HCl often yields a hygroscopic gum. This protocol uses anhydrous conditions in a semi-polar solvent to force precipitation.

Reagents:

- Substrate: **4-(Aminomethyl)hexan-3-ol** (Crude oil).
- Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).
- Acid Source: 4M HCl in Dioxane or IPA (Anhydrous).
- Seed Crystals: (If available, otherwise generate via sonication).

Step-by-Step Workflow:

- Dissolution: Dissolve 10.0 g of crude amino alcohol in 60 mL of IPAc (6 vol). Stir at 20°C until homogenous.
- Filtration: Polish filter the solution (0.45 µm PTFE) to remove particulate nucleation sites that cause oiling.
- Acid Addition (Controlled):
 - Cool solution to 10–15°C.^[1]
 - Add 1.05 equivalents of HCl (in Dioxane/IPA) dropwise over 60 minutes.
 - Critical Observation: If the solution turns milky (metastable zone), stop addition and stir. If an oil droplet forms at the bottom, reheat to 40°C to redissolve, then cool slower.
- Crystallization:

- Once addition is complete, the mixture should be a thick slurry.
- Stir at 0–5°C for 4 hours.
- Isolation: Filter under nitrogen pressure (hygroscopic risk). Wash cake with cold IPAc (2 x 10 mL).
- Drying: Vacuum oven at 40°C with trap.

Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization

Best for: Separating enantiomers/diastereomers using Dibenzoyl-L-Tartaric Acid (L-DBTA).

Rationale: The phenyl rings of DBTA provide

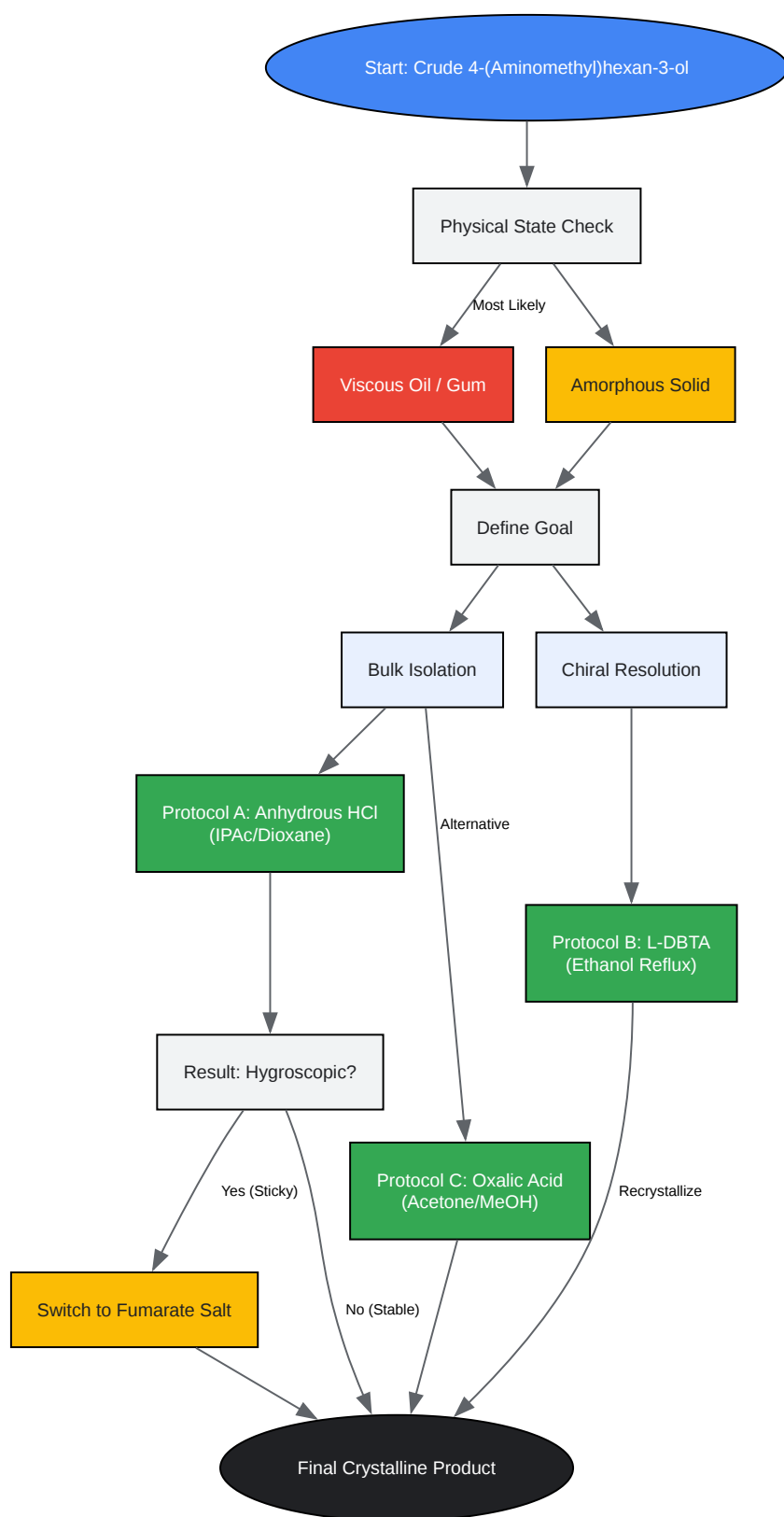
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stacking interactions that rigidify the lattice, often discriminating between the (3R,4R) and (3S,4S) forms.

Step-by-Step Workflow:

- Screening: Dissolve 1.0 g of racemic amino alcohol in 10 mL Ethanol (EtOH).
- Acid Addition: Add 1.0 equivalent of L-DBTA (dissolved in 5 mL warm EtOH).
- Reflux: Heat the mixture to reflux (78°C) for 30 minutes to ensure full dissolution and salt formation.
- Controlled Cooling (The Resolution Step):
 - Cool to 60°C. Seed with pure diastereomeric salt if available.
 - Ramp cool: 10°C/hour down to 20°C.
 - Note: One diastereomer will crystallize preferentially.

- Harvest: Filter the solid.
 - Solid Phase: Enriched in Diastereomer A.
 - Mother Liquor: Enriched in Diastereomer B.
- Recrystallization: Recrystallize the wet cake from EtOH/Water (95:5) to boost Chiral Purity (CP) to >99%.

Visualization: Process Decision Logic



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Caption: Decision tree for selecting the optimal crystallization pathway based on physical state and purity requirements.

Troubleshooting "Oiling Out"

The most common failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS).

Symptom	Root Cause	Corrective Action
Milky emulsion upon acid addition	Supersaturation is too high; Temperature is too low.	Heat Cycle: Warm to 50°C until clear, then cool very slowly (5°C/hr).
Sticky gum at bottom of flask	Solvent is too non-polar; Impurities are high.	Add Polarity: Add 5-10% Methanol or Ethanol to the solvent system to increase solubility of the oil phase.
No precipitate after 24h	Metastable zone width is wide.	Seed & Sonication: Add seed crystals and sonicate for 30s to induce nucleation.

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